4-Ethoxy-3-nitropyridine hydrochloride
Overview
Description
4-Ethoxy-3-nitropyridine hydrochloride is a chemical compound with the molecular formula C7H8N2O3·HCl. It is characterized by the presence of an ethoxy group (-OCH2CH3) and a nitro group (-NO2) attached to a pyridine ring, which is further protonated to form the hydrochloride salt. This compound is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The synthesis of this compound typically involves the nitration of 4-ethoxypyridine. This reaction is carried out using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as a catalyst under controlled temperature conditions.
Hydrochloride Formation: The resulting 4-ethoxy-3-nitropyridine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The process involves careful monitoring of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (-NO2) to an amino group (-NH2), resulting in the formation of 4-ethoxy-3-aminopyridine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of 4-ethoxy-3-nitropyridine.
Reduction Products: 4-ethoxy-3-aminopyridine.
Substitution Products: Derivatives with different substituents replacing the ethoxy group.
Scientific Research Applications
4-Ethoxy-3-nitropyridine hydrochloride is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is employed in the development of new materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which 4-ethoxy-3-nitropyridine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound's interaction with biological targets can involve binding to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
3-Nitropyridine
4-Ethoxypyridine
3-Aminopyridine
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Properties
IUPAC Name |
4-ethoxy-3-nitropyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-2-12-7-3-4-8-5-6(7)9(10)11;/h3-5H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMWMLXQJBWURC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC=C1)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496829 | |
Record name | 4-Ethoxy-3-nitropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94602-04-7 | |
Record name | 94602-04-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethoxy-3-nitropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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